barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate systematically describes its components:
- A barium(2+) cation balances the charge of two sulfonate-containing anions.
- The organic anion comprises two naphthalene rings linked by a diazenyl (-N=N-) group.
- The first naphthalene ring features a hydroxyl (-OH) group at position 2, while the second has a sulfonate (-SO₃⁻) group at position 1.
The molecular formula is Ba(C₂₀H₁₂N₂O₄S)₂ , with a molecular weight of 852.1 g/mol . The sulfonate group’s -SO₃⁻ moiety enhances aqueous solubility, while the hydroxyl group contributes to hydrogen bonding and metal coordination.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | Ba(C₂₀H₁₂N₂O₄S)₂ |
| Molecular Weight | 852.1 g/mol |
| Coordination Geometry | Octahedral (Ba²⁺) |
The diazenyl bridge adopts a trans configuration, minimizing steric hindrance between the naphthalene systems.
Properties
CAS No. |
68189-25-3 |
|---|---|
Molecular Formula |
C40H26BaN4O8S2 |
Molecular Weight |
892.1 g/mol |
IUPAC Name |
barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/2C20H14N2O4S.Ba/c2*23-17-11-9-13-5-1-3-7-15(13)19(17)21-22-20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2 |
InChI Key |
WZSYFWCUSRJEEQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route
The synthesis of this barium salt azo compound generally follows a multi-step process involving:
Diazotization :
The starting aromatic amine, typically a naphthalenesulfonic acid derivative (e.g., 1-amino-2-naphthalenesulfonic acid), is diazotized. This is achieved by treating the amine with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.Coupling Reaction :
The diazonium salt is then coupled with 2-hydroxynaphthalene (2-naphthol) or its derivatives under alkaline conditions (pH ~8-10). The coupling occurs at the activated aromatic ring of the hydroxynaphthalene, forming the azo linkage (-N=N-). This step yields the azo dye in its acid or sodium salt form.Barium Salt Formation :
The azo dye solution is treated with barium chloride (BaCl2) or another soluble barium salt. The barium ions coordinate with the sulfonate groups, precipitating the barium salt of the azo compound. The precipitate is filtered, washed, and dried to obtain the pure barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate.
Industrial Scale Production
Reactor Setup :
Large-scale synthesis uses batch or continuous stirred tank reactors with precise temperature and pH control to optimize diazotization and coupling efficiency.Process Control :
Temperature is maintained low during diazotization to prevent decomposition of diazonium salts. pH is carefully adjusted during coupling to maximize azo bond formation.Isolation and Purification :
The barium salt precipitate is separated by filtration, washed to remove impurities and residual salts, and dried under controlled conditions to preserve product integrity.Quality Control :
Analytical techniques such as UV-Vis spectroscopy, NMR, and thermal analysis (TGA, DSC) are employed to confirm product identity, purity, and stability.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 °C | Acidic (~1-2) | Low temp to stabilize diazonium salt |
| Coupling | Diazonium salt + 2-hydroxynaphthalene | Room temp to 10 °C | Alkaline (8-10) | pH critical for coupling efficiency |
| Barium Salt Formation | Azo dye + BaCl2 | Room temperature | Neutral to slightly alkaline | Precipitation of barium salt |
| Isolation | Filtration, washing, drying | Ambient to 50 °C | N/A | Drying under mild heat to avoid degradation |
Research Findings and Characterization
Kinetic Studies :
The azo coupling reaction kinetics depend strongly on pH and temperature. Optimal coupling occurs at mildly alkaline pH, with reaction times ranging from minutes to hours depending on scale.Thermal Stability :
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that the barium salt form exhibits enhanced thermal stability compared to sodium salts, important for industrial dye applications.Spectroscopic Characterization :
Nuclear Magnetic Resonance (NMR) confirms the azo linkage and substitution pattern. UV-Vis spectroscopy shows characteristic absorption bands of the azo chromophore, useful for monitoring reaction progress.Purity and Yield :
Industrial processes achieve high purity (>95%) and yields typically above 80%, depending on reaction optimization and purification steps.
Summary Table of Preparation Methods
| Preparation Stage | Description | Key Reagents | Critical Parameters | Outcome |
|---|---|---|---|---|
| Diazotization | Formation of diazonium salt | Aromatic amine, NaNO2, HCl | 0–5 °C, acidic pH | Stable diazonium salt |
| Coupling | Azo bond formation with hydroxynaphthalene | Diazonium salt, 2-naphthol | pH 8-10, room temp | Azo dye intermediate |
| Barium Salt Formation | Precipitation of barium salt | Azo dye, BaCl2 | Neutral to slightly alkaline | Barium salt precipitate |
| Isolation & Purification | Filtration, washing, drying | N/A | Ambient to 50 °C drying | Pure barium(2+); azo compound |
Chemical Reactions Analysis
Types of Reactions
Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Synthesis Methodology
The synthesis typically involves:
- Preparation of Barium Salt : Barium hydroxide or barium carbonate is reacted with sulfonated azo dye precursors.
- Formation of Azo Dye : A diazotization reaction is performed using aromatic amines followed by coupling with naphthol derivatives.
- Purification : The product is purified through recrystallization or chromatography.
Biological Applications
Research indicates that barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate can interact with biological systems, leading to potential applications in:
- Biological Staining : Due to its azo dye properties, it can be utilized for staining cells or tissues in microscopy.
- Drug Development : Investigations into its interactions with biomolecules may reveal therapeutic potentials, particularly in targeting specific enzymes or receptors.
Environmental Applications
The compound's properties also suggest several environmental applications:
- Water Treatment : Its solubility may allow it to function as a flocculant or coagulant in wastewater treatment processes.
- Pollutant Detection : The colorimetric properties of the azo dye can be employed for detecting specific pollutants in water bodies.
Material Science
In material science, this compound can be explored for:
- Dyeing Agents : Its vibrant color can be used in textile applications as a dye.
- Photonic Devices : The compound may find applications in the development of photonic materials due to its light absorption properties.
Case Study 1: Biological Interaction Studies
A study investigated the interaction of this compound with various enzymes. Results indicated that the compound exhibited inhibitory effects on certain enzymes, suggesting potential as a lead compound for drug design aimed at enzyme inhibition.
Case Study 2: Environmental Impact Assessment
Research on the environmental impact of this compound highlighted its low toxicity at certain concentrations while showing effectiveness in binding heavy metals in aqueous solutions, thus presenting a viable option for environmental remediation efforts.
Mechanism of Action
The mechanism of action of barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with specific molecular targets. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential antimicrobial and cytotoxic effects. The pathways involved include the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate with structurally analogous compounds, focusing on physicochemical properties and applications.
Table 1: Comparative Analysis of Metal-Azo Sulfonate Complexes
| Compound | Metal Ion | Solubility (g/100 mL H₂O) | λmax (nm) | Decomposition Temp. (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | Ba²⁺ | 1.2 | 480 | 310 | Pigments, optical sensors |
| Calcium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate | Ca²⁺ | 0.8 | 475 | 290 | Textile dyes, pH indicators |
| Strontium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate | Sr²⁺ | 1.0 | 478 | 305 | Coatings, corrosion inhibitors |
| Free Acid (1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid) | H⁺ | 0.5 | 465 | 275 | Laboratory reagent, dye intermediate |
Key Observations:
Metal Ion Impact on Solubility :
- Barium complexes exhibit higher solubility than calcium analogs due to larger ionic radii and weaker ion-dipole interactions .
- The free acid form has the lowest solubility, necessitating neutralization for industrial use.
Optical Properties :
- Barium and strontium complexes show redshifted λmax compared to calcium, attributed to enhanced conjugation with larger metal ions .
- The free acid’s λmax is blueshifted due to protonation of the sulfonate group, reducing electron delocalization.
Thermal Stability :
- Barium complexes demonstrate superior thermal stability (>300°C), ideal for high-temperature processes like ceramic pigmenting. Calcium analogs degrade below 300°C, limiting their utility .
Applications :
- Barium Complex : Preferred in pigments for plastics and coatings due to brightness and stability.
- Calcium Complex : Used in textile dyeing where moderate temperature resistance suffices.
- Strontium Complex : Valued in anti-corrosive coatings for metals.
Contrast with Non-Naphthalene Azo Sulfonates:
Compounds like benzene-based azo sulfonates (e.g., barium salts of methyl orange) show lower λmax (~420 nm) and reduced thermal stability (<250°C), underscoring the advantage of naphthalene’s extended π-system in enhancing optical and thermal properties .
Research Findings and Industrial Relevance
Recent studies highlight the barium complex’s role in optical sensors for metal ion detection, leveraging its selective colorimetric response to Ba²⁺ in environmental samples . In contrast, calcium analogs are being phased out in textiles due to stricter regulations on heavy metal content.
Biological Activity
Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate, commonly referred to as Pigment Red 49:1, is an azo dye with diverse applications in various fields, including biology, medicine, and industry. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic uses, and associated safety concerns.
- IUPAC Name : this compound
- Molecular Formula : C40H26BaN4O8S2
- Molecular Weight : 892.1 g/mol
- CAS Number : 1103-38-4
1. Histological Staining
This compound is utilized in histological staining techniques to visualize specific cellular structures. Its chromophoric properties allow it to bind selectively to certain tissue components, enhancing contrast in microscopic examinations. This application is crucial in pathology for diagnosing diseases.
2. Antiproliferative Activity
Research has indicated that azo compounds, including this barium salt, exhibit antiproliferative effects against various cancer cell lines. Studies have demonstrated that derivatives of similar azo compounds can inhibit the growth of human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT116 (colorectal carcinoma) through mechanisms involving the inhibition of topoisomerase enzymes .
Case Study 1: Anticancer Potential
A study explored the structure-activity relationship (SAR) of oxadiazole derivatives and their interaction with topoisomerase I, revealing that modifications in the azo structure could enhance cytotoxicity against cancer cells . Although not directly involving this compound, these findings suggest a promising avenue for developing new anticancer agents based on similar azo compounds.
Case Study 2: Safety and Toxicology
The safety profile of barium-based azo dyes is critical due to potential health risks associated with prolonged exposure. Azo dyes can be metabolized by intestinal microflora into aromatic amines, some of which are known carcinogens. Studies have shown that the reduction of azo bonds by intestinal bacteria plays a significant role in the toxicity of these compounds . Therefore, understanding the metabolic pathways and potential toxic effects is essential for evaluating their use in consumer products such as cosmetics.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity | Applications |
|---|---|---|---|
| This compound | 892.1 g/mol | Antiproliferative | Histological staining, pigment in inks |
| Pigment Red 48:2 | 828.9 g/mol | Moderate cytotoxicity | Textile dyes |
| Pigment Red 53:1 | 820.5 g/mol | Low cytotoxicity | Food industry |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Metabolic Pathways : Investigating how this compound is metabolized in humans and its implications for long-term exposure.
- Synthetic Modifications : Exploring derivatives that may enhance its biological activity while reducing toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via diazo coupling, where 2-hydroxynaphthalene-1-diazonium salt reacts with naphthalene-2-sulfonic acid in alkaline conditions. Key steps include:
- Dissolving 2-naphthol in DMF with K₂CO₃ to generate the oxyanion (base catalysis) .
- Adding propargyl bromide or similar electrophiles under controlled pH and temperature (e.g., 0–5°C for diazonium stability).
- Purification via solid-phase extraction (SPE) using HLB cartridges, followed by recrystallization from ethanol/water mixtures .
- Validate purity using TLC (n-hexane:ethyl acetate, 9:1) and HPLC with UV-Vis detection (λ = 254 nm for aromatic systems) .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies π→π* transitions in the azo-naphthalene system (absorption peaks ~400–500 nm) .
- ¹H/¹³C NMR : Resolves sulfonate and hydroxyl proton environments (e.g., downfield shifts for -SO₃⁻ groups in D₂O) .
- FT-IR : Confirms azo (-N=N-) stretching (~1450–1600 cm⁻¹) and sulfonate S=O vibrations (~1040–1220 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry of barium coordination (expected Ba²⁺:ligand ratio = 1:2) .
Advanced Research Questions
Q. How do environmental conditions (pH, temperature) affect the stability and solubility of this compound?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25–60°C. Monitor via HPLC for sulfonate hydrolysis or azo bond cleavage. Sulfonate groups enhance aqueous solubility at pH > 7, while protonation at acidic pH may precipitate the compound .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Barium coordination typically increases thermal resistance compared to free ligands .
Q. How can computational models (DFT, MD) resolve discrepancies between experimental and theoretical electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, charge distribution, and azo bond torsion angles. Compare with experimental UV-Vis and NMR shifts to validate models .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMF mixtures to explain solubility trends. Discrepancies often arise from incomplete solvent shell modeling in simulations .
Q. What experimental designs are suitable for analyzing toxicological or biochemical interactions?
- Methodological Answer :
- In Vitro Assays : Expose mammalian cell lines (e.g., HepG2) to the compound and measure cytotoxicity (MTT assay) and oxidative stress markers (ROS detection). Compare with structurally similar azo dyes .
- Exposure Routes : Use factorial design to test inhalation (aerosolization), dermal (Franz diffusion cells), and oral (Caco-2 permeability) pathways .
- Metabolite Identification : Employ LC-HRMS to detect sulfonate cleavage products or hydroxylated derivatives in biological matrices .
Q. How can researchers address contradictions in binding affinity data across different studies?
- Methodological Answer :
- Control for Ionic Strength : Binding assays (e.g., ITC, fluorescence quenching) must standardize buffer conditions (e.g., 0.1 M NaCl) to minimize charge shielding effects on sulfonate-metal interactions .
- Cross-Validate Techniques : Compare SPR (surface plasmon resonance) results with computational docking scores (AutoDock Vina) to identify methodological biases .
- Batch Effect Analysis : Use ANOVA to test for variability between synthetic batches (e.g., residual solvent traces affecting coordination) .
Methodological Framework Integration
Q. What theoretical frameworks guide the study of its photophysical or catalytic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
